molecular formula C16H30O4S2 B14736732 2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid CAS No. 6633-98-3

2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid

Cat. No.: B14736732
CAS No.: 6633-98-3
M. Wt: 350.5 g/mol
InChI Key: XKHASJBJOUTTIS-UHFFFAOYSA-N
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Description

2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid is an organic compound with the molecular formula C16H30O4S2 and a molecular weight of 350.537 g/mol This compound is characterized by the presence of two ethylsulfanylpropyl groups attached to a hexanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid typically involves the reaction of hexanedioic acid with 3-ethylsulfanylpropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl groups can participate in redox reactions, influencing cellular processes. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(3-methylsulfanylpropyl)hexanedioic acid
  • 2,5-Bis(3-ethylsulfanylbutyl)hexanedioic acid
  • 2,5-Bis(3-ethylsulfanylpropyl)pentanedioic acid

Uniqueness

2,5-Bis(3-ethylsulfanylpropyl)hexanedioic acid is unique due to the specific arrangement of its ethylsulfanylpropyl groups and hexanedioic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

6633-98-3

Molecular Formula

C16H30O4S2

Molecular Weight

350.5 g/mol

IUPAC Name

2,5-bis(3-ethylsulfanylpropyl)hexanedioic acid

InChI

InChI=1S/C16H30O4S2/c1-3-21-11-5-7-13(15(17)18)9-10-14(16(19)20)8-6-12-22-4-2/h13-14H,3-12H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

XKHASJBJOUTTIS-UHFFFAOYSA-N

Canonical SMILES

CCSCCCC(CCC(CCCSCC)C(=O)O)C(=O)O

Origin of Product

United States

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